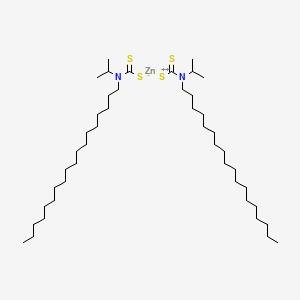
Disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate is a chemical compound belonging to the class of azo dyes. It is commonly used as a pH indicator and exists as small blue crystals . This compound is also known for its applications in metal affinity chromatography, where it is used for the quantification of metal leaching .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate typically involves the diazotization of 2-naphthylamine-1-sulfonic acid followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized aromatic compounds.
Reduction: Typically results in the formation of aromatic amines.
Substitution: Leads to various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in metal affinity chromatography for quantifying metal leaching.
Biology: Employed in various staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in diagnostic assays and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate involves its ability to bind to metal ions and change color based on pH levels. The compound interacts with metal ions through its sulfonate groups, forming complexes that can be quantified. The azo bond in the compound also plays a crucial role in its color-changing properties, which are pH-dependent .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulfonate
- Disodium 3-hydroxy-4-((2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl)-7-sulfonaphthalene-2-sulfonate
- Disodium 3-hydroxy-4-((2-hydroxy-6-sulfo-3-sulfonato-1-naphthyl)diazenyl)-1-naphthalenesulfonate
Uniqueness
Disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate is unique due to its specific structure, which allows it to act as a highly effective pH indicator and metal chelator. Its ability to form stable complexes with metal ions and its distinct color change at different pH levels make it particularly valuable in analytical chemistry and industrial applications .
Propiedades
Número CAS |
68258-66-2 |
|---|---|
Fórmula molecular |
C22H14N2Na2O6S |
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
disodium;4-[(1-methoxysulfonylnaphthalen-2-yl)diazenyl]-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C22H16N2O6S.2Na/c1-30-31(28,29)21-16-9-5-2-6-13(16)10-11-18(21)23-24-19-15-8-4-3-7-14(15)12-17(20(19)25)22(26)27;;/h2-12,25H,1H3,(H,26,27);;/q;2*+1/p-2 |
Clave InChI |
KBMIIHZCWHEPES-UHFFFAOYSA-L |
SMILES canónico |
COS(=O)(=O)C1=C(C=CC2=CC=CC=C21)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2-Chloroethyl)sulfanyl]acetyl chloride](/img/structure/B14169815.png)


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)





![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)


